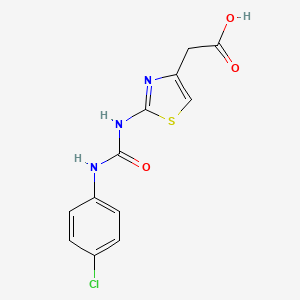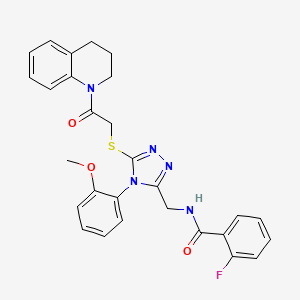
N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of interest in the fields of chemistry, biology, and medicine It belongs to the class of oxalamides, which are compounds featuring a central oxalamide group flanked by various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis of Intermediate Oxazinan Compound: : The first step involves the preparation of the intermediate 3-(mesitylsulfonyl)-1,3-oxazinan-2-ylmethylamine. This can be achieved through the cyclization of an appropriate mesitylene derivative with a suitable amine precursor under controlled conditions, typically using an acid or base catalyst.
Formation of N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide: : The second step is the reaction of the intermediate oxazinan compound with butylamine and oxalyl chloride. This reaction is usually carried out in a dry solvent such as dichloromethane under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The reaction mixture is often cooled to maintain a low temperature and control the reaction rate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow precise control over reaction conditions and improve yield and purity. The key steps are similar to the laboratory synthesis but are optimized for large-scale production, including advanced purification techniques like crystallization and chromatography to ensure high product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, typically targeting the amine or sulfur groups. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: : Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the oxazinan ring or mesitylsulfonyl group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Nucleophiles: : Alkyl halides, sulfonates
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines. Substitution reactions generally produce substituted oxalamide derivatives with altered properties.
Wissenschaftliche Forschungsanwendungen
N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has a range of applications:
Chemistry: : It serves as a versatile building block for the synthesis of complex molecules, particularly in organic synthesis and catalysis.
Biology: : The compound is investigated for its potential as a biochemical probe, given its ability to interact with biological macromolecules.
Medicine: : Its unique structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: : It is used in the production of specialty chemicals and materials, leveraging its unique reactivity and stability.
Wirkmechanismus
The mechanism by which N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects involves several molecular targets:
Molecular Targets: : The compound interacts with specific enzymes or receptors, potentially inhibiting or activating their function.
Pathways Involved: : It may modulate biochemical pathways involved in processes like signal transduction, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Oxalamides
N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is unique among oxalamides due to the presence of the mesitylsulfonyl group and oxazinan ring. These structural elements confer distinct reactivity and biological activity.
List of Similar Compounds
N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
N1-butyl-N2-((3-(tosyl)-1,3-oxazinan-2-yl)methyl)oxalamide
N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-morpholin-2-yl)methyl)oxalamide
Each of these compounds shares some structural similarities but differs in key substituents, which affect their overall properties and applications.
Eigenschaften
IUPAC Name |
N-butyl-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5S/c1-5-6-8-21-19(24)20(25)22-13-17-23(9-7-10-28-17)29(26,27)18-15(3)11-14(2)12-16(18)4/h11-12,17H,5-10,13H2,1-4H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPNEMJPRXVMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857513.png)
![2-Chloro-1-(7-methylidene-4-azaspiro[2.5]octan-4-yl)ethanone](/img/structure/B2857514.png)






![2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2857523.png)
![N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2857524.png)
![N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2857526.png)
